tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate
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Overview
Description
tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate: is a chemical compound with the molecular formula C18H27NO3 . It is known for its unique structural features, which include a tert-butyl group, a benzyloxy group, and a cyclohexylcarbamate moiety. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate typically involves the reaction of trans-4-(benzyloxy)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with various biological molecules.
Comparison with Similar Compounds
tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate can be compared with other similar compounds, such as:
tert-Butyl trans-4-(methoxy)cyclohexylcarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
tert-Butyl trans-4-(phenoxy)cyclohexylcarbamate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness: The presence of the benzyloxy group in this compound provides unique reactivity and stability compared to its analogs. This makes it particularly valuable in specific research applications where these properties are desired.
Properties
IUPAC Name |
tert-butyl N-(4-phenylmethoxycyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWIANMVJYHTGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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